molecular formula C11H12N2O2S B2607709 3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione CAS No. 923680-24-4

3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2607709
CAS No.: 923680-24-4
M. Wt: 236.29
InChI Key: PZASIHYMBNWXJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aniline and thiazolidinedione functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aniline and thiazolidinedione functional groups. Anilines are known to undergo reactions such as acylation, alkylation, and diazotization. Thiazolidinediones can participate in various reactions depending on the substitution pattern and reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazolidinedione moiety could impact its solubility in different solvents.

Scientific Research Applications

Dual Inhibitor of Raf/MEK/ERK and PI3K/Akt Signaling Pathways

A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, showing potential as a lead compound for developing novel dual signaling pathway inhibitors and anticancer agents. This compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells (Li et al., 2010).

Regio-Controlled Nucleophilic Attack

Research on the regioselective ring opening of thiazolidine derivatives using α-amino acids under aqueous conditions led to the one-pot synthesis of novel thiazolidine-2,4-dione analogues. These compounds could serve as building blocks for further chemical synthesis and drug development (Brouillette et al., 2009).

Novel Synthesis and Characterization

A study reported the synthesis of a new thiazolidine-2,4-dione derivative through a cost-effective approach, highlighting its potential utility in medicinal chemistry for developing drug-like small molecules (Holota et al., 2022).

Molecular Structure and Hydration Studies

A detailed investigation on the structure of thiazolidine-2,4-dione and its derivatives using DFT analysis provided insights into their molecular properties, hydration effects, and potential implications for drug design (Safi, 2016).

Mechanism of Anodic N-N Bond Formation

The electrochemical synthesis involving thiazolidine-2,4-dione derivatives unveiled insights into the mechanism of N-N bond formation, offering a sustainable approach to accessing medicinally relevant structures (Gieshoff et al., 2017).

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antimicrobial activities, presenting a promising avenue for the development of new antimicrobial agents (Jat et al., 2006).

ERK1/2 Inhibitors

A series of thiazolidine-2,4-dione analogs were synthesized to explore their potential as substrate-specific ERK1/2 inhibitors, indicating the significance of substitution patterns for enhancing biological activity (Li et al., 2009).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione” would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s important to handle this compound using standard laboratory safety protocols .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given the presence of the aniline and thiazolidinedione functional groups, it could be of interest in the development of new pharmaceuticals or bioactive compounds .

Properties

IUPAC Name

3-(2-anilinoethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10-8-16-11(15)13(10)7-6-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZASIHYMBNWXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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